N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide
CAS No.:
VCID: VC10884463
Molecular Formula: C15H10ClF3N2O2
Molecular Weight: 342.70 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide -](/images/structure/VC10884463.png)
Description |
N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a chlorophenyl group with a trifluoroacetylamino moiety attached to a benzamide backbone, which contributes to its distinct chemical and biological properties. Molecular Characteristics
Synthesis and Industrial ProductionThe synthesis of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide typically involves multi-step organic reactions. In industrial settings, continuous flow reactors are often used to optimize reaction conditions and achieve high yields. This method ensures consistent quality and efficiency in large-scale production. Biological Activity and Potential ApplicationsThe biological activity of N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide is notable for its interactions with enzymes and receptors. The trifluoroacetyl group facilitates hydrogen bonding with active site residues, while the chlorophenyl group enhances hydrophobic interactions. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Potential Therapeutic Targets
Research Findings and Future DirectionsResearch on N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide has focused on its unique structural features and how they contribute to its biological activity. Future studies should explore its pharmacokinetics, toxicity, and efficacy in preclinical models to fully realize its therapeutic potential. Key Research Questions
Comparison with Similar CompoundsN-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide stands out due to its unique combination of functional groups. Compared to other benzamide derivatives, its trifluoroacetyl and chlorophenyl groups confer distinct properties that enhance its potential for drug development.
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Product Name | N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide | ||||||||||||||||
Molecular Formula | C15H10ClF3N2O2 | ||||||||||||||||
Molecular Weight | 342.70 g/mol | ||||||||||||||||
IUPAC Name | N-(3-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]benzamide | ||||||||||||||||
Standard InChI | InChI=1S/C15H10ClF3N2O2/c16-10-4-2-6-12(8-10)20-13(22)9-3-1-5-11(7-9)21-14(23)15(17,18)19/h1-8H,(H,20,22)(H,21,23) | ||||||||||||||||
Standard InChIKey | APLKJKJZAMFXNH-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl | ||||||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Cl | ||||||||||||||||
PubChem Compound | 707868 | ||||||||||||||||
Last Modified | Apr 15 2024 |
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